Staurosporine

Übersicht

Beschreibung

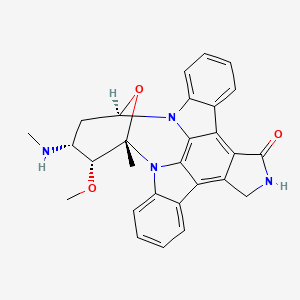

Staurosporine is a natural product originally isolated in 1977 from the bacterium Streptomyces staurosporeus . It is a member of the indolocarbazole family of alkaloids and is known for its potent inhibitory effects on protein kinases . The compound has a complex bis-indole structure and has been extensively studied for its biological activities, including anti-fungal, anti-hypertensive, and anti-cancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Staurosporine can be synthesized through a series of complex organic reactions. One of the key steps involves the formation of the indolocarbazole core, which is achieved through a sequence of C-H functionalization reactions . The synthetic route typically involves the use of copper-catalyzed arylations and other selective functionalization reactions to build the intricate structure of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically engineered strains of Streptomyces species . High-titer production has been achieved through the integration of multi-copy biosynthetic gene clusters into heterologous hosts like Streptomyces albus . Optimization of fermentation conditions, such as pH control and glucose feeding, has led to significant improvements in yield .

Analyse Chemischer Reaktionen

Types of Reactions: Staurosporine undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly known for its ability to inhibit protein kinases by preventing ATP binding .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include copper catalysts for arylation reactions and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products: The major products formed from the reactions involving this compound include various derivatives that retain the indolocarbazole core structure . These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Cancer Research Applications

Staurosporine has been extensively studied for its anticancer properties. Several case studies highlight its efficacy against various cancer types:

Case Study: Oral Carcinoma

In a study involving human papillomavirus-positive oral carcinoma cells (KB), this compound demonstrated an IC50 value of approximately 100 nM, effectively inducing apoptosis and disrupting mitochondrial membrane potential .

Case Study: Breast Cancer

Research indicates that this compound reduces the viability of HER2-positive breast cancer cells, showing synergistic effects when combined with other inhibitors like lapatinib . This suggests its potential role in overcoming resistance to standard therapies.

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Oral Carcinoma | KB | 100 | Induces apoptosis via mitochondrial pathways |

| Breast Cancer | HER2-positive | Varies | Reduces cell viability; synergistic with lapatinib |

| Leukemia | U-937 | 0.5-1 | Induces G2/M arrest and activates caspase-3 |

Neuroprotective Applications

This compound has also been investigated for its neuroprotective properties. In a pharmacological screening approach, it was identified as a compound that can protect neurons from ischemic injury by modulating apoptotic pathways .

Case Study: Dopaminergic Neurite Outgrowth

A study reported that this compound induces neurite outgrowth in dopaminergic neurons, indicating its potential use in neurodegenerative disease models . This effect suggests that this compound may help enhance neuronal recovery post-injury.

Development of this compound Derivatives

The quest for more selective compounds has led to the development of this compound derivatives aimed at improving therapeutic efficacy while minimizing side effects. For instance, derivatives have been shown to exhibit enhanced activity against prostate cancer cells while selectively inhibiting specific kinases such as PKC theta and ROCK2 .

Table 2: this compound Derivatives and Their Applications

| Derivative Name | Target Disease | Key Activity |

|---|---|---|

| This compound Derivative A | Prostate Cancer | Higher activity on prostate cancer cells |

| This compound Derivative B | Colon Cancer | Inhibits PKC theta and ROCK2 |

Broader Implications in Pharmacology

This compound's ability to inhibit a wide range of kinases makes it a valuable tool for probing cellular signaling networks. Its application extends beyond oncology into areas such as:

Wirkmechanismus

Staurosporine exerts its effects primarily through the inhibition of protein kinases by preventing ATP binding to the kinase . This inhibition disrupts various cellular signaling pathways, leading to effects such as apoptosis . The compound has a high affinity for many kinases but lacks selectivity, which limits its clinical use . One of the key pathways involved in its mechanism of action is the activation of caspase-3, which plays a crucial role in the induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Staurosporine is unique due to its broad-spectrum kinase inhibition and high potency . it shares structural similarities with other indolocarbazole compounds such as:

K252a: Another indolocarbazole with kinase inhibitory properties.

Midostaurin: A more selective kinase inhibitor used in the treatment of acute myeloid leukemia.

These compounds highlight the versatility and potential of the indolocarbazole family in various scientific and therapeutic applications.

Biologische Aktivität

Staurosporine is a potent and versatile compound originally isolated from the bacterium Streptomyces staurosporeus. It has garnered significant attention in the field of pharmacology due to its diverse biological activities, particularly its role as a protein kinase inhibitor and its effects on cell proliferation and apoptosis. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound acts primarily as a non-selective inhibitor of protein kinases, particularly targeting protein kinase C (PKC) and cyclin-dependent kinases (CDKs). Its ability to inhibit these kinases leads to various cellular responses, including:

- Induction of Apoptosis : this compound triggers intrinsic apoptotic pathways in various cancer cell lines. For instance, in U-937 cells, treatment with this compound resulted in significant activation of caspase-3, a key enzyme involved in the apoptosis process. The cleavage of procaspase-3 correlates with increased cell death, indicating that this compound effectively induces apoptosis through caspase activation .

- Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in cancer cells. This effect is associated with the downregulation of cyclins and CDKs, which are crucial for cell cycle progression . Table 1 summarizes the effects of this compound on cell cycle regulation.

| Cell Line | Dose (μM) | Duration (hours) | Cell Cycle Phase Arrested | Key Findings |

|---|---|---|---|---|

| U-937 | 0.5 | 18 | G1 | Induction of apoptosis via caspase-3 activation |

| U-937 | 1 | 24 | G2/M | Increased cell death and downregulation of cyclins |

| Various | Variable | Variable | G2/M | Non-selective inhibition of PKC and CDKs |

Neuroprotective Effects

Research indicates that this compound may also possess neuroprotective properties. In studies involving primary cortical neurons subjected to oxygen-glucose deprivation, this compound demonstrated a reduction in caspase-3 activity, suggesting a protective effect against neuronal apoptosis . This highlights its potential therapeutic applications in neurodegenerative diseases.

Antitumor Activity

This compound has been extensively studied for its antitumor properties. It inhibits tumor cell growth across various cancer types through multiple mechanisms:

- Inhibition of Tumor Growth : this compound has shown significant antiproliferative activity against several human cancer cell lines. Its mechanism includes the induction of apoptosis and modulation of survival pathways critical for cancer cell resistance .

- Development of Analogues : Research into this compound derivatives has indicated that modifications at specific positions can enhance selectivity and potency against particular tumor cells. For example, halogenation at the 3-position has been associated with increased antitumor activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Leukemia Treatment : A study involving U-937 leukemia cells demonstrated that this compound effectively induces apoptosis while inhibiting proliferation pathways. The findings suggest that this compound could be a valuable candidate for treating hematological malignancies .

- Neuroprotection in Ischemia : In models of ischemic stroke, this compound exhibited neuroprotective effects when administered post-injury, indicating its potential for therapeutic use in acute neurological conditions .

Eigenschaften

CAS-Nummer |

62996-74-1 |

|---|---|

Molekularformel |

C28H26N4O3 |

Molekulargewicht |

466.5 g/mol |

IUPAC-Name |

(2S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17?,20?,26?,28-/m0/s1 |

InChI-Schlüssel |

HKSZLNNOFSGOKW-ZYSRIHRCSA-N |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Isomerische SMILES |

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Kanonische SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Aussehen |

Solid powder |

Key on ui other cas no. |

62996-74-1 |

Piktogramme |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.